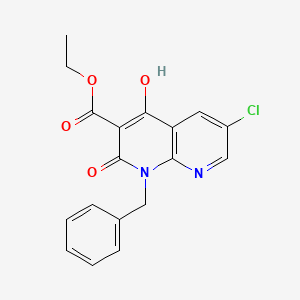

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Vue d'ensemble

Description

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound with the molecular formula C18H15ClN2O4 It is known for its unique structure, which includes a naphthyridine core, a benzyl group, and various functional groups such as a chloro, hydroxy, and ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by the introduction of the benzyl group and other functional groups. The reaction conditions often involve the use of reagents such as chlorinating agents, reducing agents, and esterification catalysts. The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and solvent choice, to ensure high efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine may yield an amino derivative.

Applications De Recherche Scientifique

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparaison Avec Des Composés Similaires

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be compared with similar compounds such as:

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but lacks the benzyl and chloro groups.

Indole derivatives: Share some structural features but have different core structures and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities.

Activité Biologique

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 179063-99-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antiviral, and potential anticancer effects, alongside relevant synthesis methods and case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅ClN₂O₄ |

| Molecular Weight | 348.77 g/mol |

| Melting Point | 152–154 °C |

| CAS Number | 179063-99-1 |

| Hazard Classification | Irritant |

Antibacterial Activity

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives have been noted for their antibacterial properties. The structural similarity to known quinolone antibiotics suggests a potential mechanism of action that inhibits bacterial DNA gyrase and topoisomerase IV. Studies have shown that modifications in the naphthyridine structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Research indicates that derivatives of naphthyridines exhibit antiviral properties, particularly against HIV and other viruses. The compound's ability to inhibit viral replication has been attributed to its interaction with viral enzymes such as integrase. A study highlighted the synthesis of naphthyridine derivatives that demonstrated effective inhibition of HIV integrase at micromolar concentrations .

Anticancer Potential

The anticancer properties of ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives are under investigation. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The structure-function relationship indicates that specific substitutions on the naphthyridine ring can enhance cytotoxicity against different cancer cell lines .

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study of various naphthyridine derivatives, ethyl 1-benzyl-6-chloro-4-hydroxy demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at lower concentrations compared to standard antibiotics, indicating its potential as a novel antibacterial agent .

Case Study 2: Antiviral Mechanism

A research article focused on the antiviral mechanisms of naphthyridine derivatives concluded that ethyl 1-benzyl-6-chloro compound effectively inhibited HIV replication in vitro. The study utilized a series of assays to determine the IC50 values, which were notably lower than those of existing antiviral therapies, suggesting a promising avenue for further development in antiviral drugs .

Synthesis Methods

The synthesis of ethyl 1-benzyl-6-chloro-4-hydroxy involves several steps:

- Formation of Naphthyridine Core : The initial step typically involves cyclization reactions using appropriate starting materials such as substituted anilines and carbonyl compounds.

- Chlorination : Chlorine is introduced at the C6 position using chlorinating agents under controlled conditions.

- Esterification : The final product is obtained through esterification reactions involving ethyl carboxylic acids.

These methods have been optimized for yield and purity using microwave-assisted techniques to reduce reaction times significantly .

Propriétés

IUPAC Name |

ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-2-25-18(24)14-15(22)13-8-12(19)9-20-16(13)21(17(14)23)10-11-6-4-3-5-7-11/h3-9,22H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLOKZZQNYIHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715873 | |

| Record name | Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179063-99-1 | |

| Record name | Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.